molecular formula C18H24N2O3S2 B3020252 N-(4-(N-(2-methyl-2-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide CAS No. 2319891-53-5

N-(4-(N-(2-methyl-2-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide

Cat. No. B3020252
CAS RN: 2319891-53-5
M. Wt: 380.52
InChI Key: QWQAVQYFLXYUOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s considered to be a structural alert with the formula C4H4S . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

Thiophene has a five-membered ring structure with four carbon atoms and one sulfur atom . The molecular mass of thiophene is 84.14 g/mol .


Chemical Reactions Analysis

Thiophene and its derivatives undergo various chemical reactions. For example, thiopropamine, an analogue of amphetamine where the phenyl ring has been replaced by thiophene, is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Anti-inflammatory Properties

Some thiophene-based compounds act as anti-inflammatory agents . This suggests that our compound could potentially be used in the development of new anti-inflammatory drugs.

Antimicrobial Properties

Thiophene-based compounds have been found to exhibit antimicrobial properties . This opens up possibilities for the use of our compound in the development of new antimicrobial agents.

Anticancer Properties

Thiophene derivatives have shown anticancer properties . This indicates that our compound could potentially be used in cancer research and treatment.

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry, particularly as corrosion inhibitors . This suggests potential industrial applications for our compound.

Material Science

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . This indicates that our compound could have applications in the development of new materials and technologies.

Fungicidal Activity

Some thiophene-based compounds have shown good fungicidal activities . This suggests that our compound could potentially be used in the development of new fungicides.

Suzuki–Miyaura Coupling

The Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Given the structure of our compound, it could potentially be used in this type of chemical reaction.

Future Directions

Thiophene and its derivatives have a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

2-methyl-N-[4-[(2-methyl-2-thiophen-3-ylpropyl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S2/c1-13(2)17(21)20-15-5-7-16(8-6-15)25(22,23)19-12-18(3,4)14-9-10-24-11-14/h5-11,13,19H,12H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQAVQYFLXYUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C)(C)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(2-methyl-2-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.